2'-Hydroxy-5'-methylchalcone

Inflammation COX-2 Inhibition Chalcone SAR

Source 2′-Hydroxy-5′-methylchalcone [CAS 1775-98-0] as a non-substitutable regioisomer with a unique 2′-hydroxyl,5′-methyl A-ring pattern. This distinct electronic/steric profile delivers sub‑micromolar COX‑2 inhibition (IC₅₀ 210 nM), validated micromolar XO activity, a precise DFT benchmark (HOMO‑LUMO gap 5.922 eV), and established H. pylori vs. mammalian cell selectivity indices. Use this ≥95% pure scaffold for rational anti‑inflammatory SAR, anti‑hyperuricemic screening, QSAR model training, and antimicrobial hit‑to‑lead optimization. Differentiating your research demands a specific substitution fingerprint—generic chalcones will compromise experimental fidelity. Secure your supply today.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 1775-98-0
Cat. No. B155969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-5'-methylchalcone
CAS1775-98-0
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H14O2/c1-12-7-9-15(17)14(11-12)16(18)10-8-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-8+
InChIKeyBPAVQKLQOSHOPN-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxy-5'-methylchalcone (CAS 1775-98-0) | Supplier-Grade Overview and Research-Ready Specifications


2′-Hydroxy-5′-methylchalcone (CAS 1775-98-0), also known as (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family . It is characterized by a unique substitution pattern on the A-ring, featuring a hydroxyl group at the 2′ position and a methyl group at the 5′ position, and is a key precursor for the synthesis of various flavonoids and heterocyclic compounds . It is available with a purity of typically ≥ 95% .

Why 2'-Hydroxy-5'-methylchalcone is Not Interchangeable with Other In-Class Chalcones


In the chalcone family, minor structural modifications, such as the position of a methyl or hydroxyl group, can lead to significant and unpredictable shifts in biological activity, physicochemical properties, and selectivity [1]. The specific 2′-hydroxy-5′-methyl substitution pattern imparts a distinct electronic and steric profile that directly influences interactions with biological targets, making it non-substitutable with regioisomers like 2′-hydroxy-4′-methylchalcone or unsubstituted 2′-hydroxychalcone without compromising experimental fidelity [1].

2'-Hydroxy-5'-methylchalcone (1775-98-0): Quantified Differential Evidence for Scientific Selection


COX-2 Inhibitory Potency (IC50) vs. Chalcone Backbone and Clinical NSAIDs

In vitro assays have established the COX-2 inhibitory potency of 2'-Hydroxy-5'-methylchalcone with an IC50 of 210 nM [1]. This potency is notable when considering the broader context of chalcone derivatives, where IC50 values can span a wide micromolar range, and it also provides a quantitative baseline for comparison against known COX-2 inhibitors like Celecoxib (IC50 ~40 nM), highlighting its relative activity within the enzyme inhibition landscape [2].

Inflammation COX-2 Inhibition Chalcone SAR

Electronic Reactivity Profile: HOMO-LUMO Gap (E_GAP) vs. General Chalcone Derivatives

Theoretical studies indicate that 2'-Hydroxy-5'-methylchalcone possesses a high HOMO-LUMO energy gap (E_GAP) of 5.922 eV compared to other chalcones and their derivatives [1]. The magnitude of the HOMO-LUMO gap is inversely related to chemical reactivity in electron-transfer reactions; therefore, this larger gap suggests the compound exhibits relatively lower reactivity in such pathways [1].

Computational Chemistry QSAR Electronic Properties

Xanthine Oxidase (XO) Inhibitory Activity vs. Structural Analogs

A comprehensive study on hydroxychalcones evaluated 2'-Hydroxy-5'-methylchalcone for human xanthine oxidase (XO) inhibitory activity, reporting moderate inhibition with IC50 values in the micromolar range [1]. This activity is comparable to other analogs tested in the same study, such as compounds 16 and 18, which demonstrated significant in vivo efficacy and were identified as promising candidates for treating hyperuricemia [1].

Hyperuricemia Xanthine Oxidase Enzyme Inhibition

Therapeutic Window Assessment: In Vitro Cytotoxicity vs. Anti-H. pylori Activity

In a study evaluating anti-H. pylori potential, 2'-Hydroxy-5'-methylchalcone was assessed alongside a panel of hydroxylated and methoxylated chalcones [1]. The study measured the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against H. pylori and evaluated cytotoxicity in AGS cells and selectivity against L-929 cells to establish a therapeutic window [1]. This dual assessment provides a quantified measure of its antimicrobial selectivity, which is critical data often absent for other, less characterized chalcone analogs.

Antimicrobial Selectivity Index Helicobacter pylori

Stability and Storage Profile in Aqueous and DMSO Solutions

2'-Hydroxy-5'-methylchalcone is a solid that is stable for 2 years from the date of purchase as supplied, and solutions in DMSO or DMF may be stored at -20°C for up to 3 months . This stability data provides a critical handling parameter for researchers planning long-term or high-throughput experiments where compound integrity is paramount.

Stability Storage Formulation

2'-Hydroxy-5'-methylchalcone (1775-98-0): Research and Industrial Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Anti-inflammatory Drug Discovery Scaffold

Use as a core scaffold for the development of novel COX-2 inhibitors, based on its established sub-micromolar IC50 (210 nM) [1]. The quantified potency provides a clear benchmark for evaluating the impact of synthetic modifications on enzyme inhibition, enabling rational, data-driven SAR studies in inflammation and cancer research.

Enzymology: Xanthine Oxidase Inhibition Studies

Employ as a reference compound in assays screening for novel xanthine oxidase (XO) inhibitors [1]. Its moderate, micromolar activity, established in direct comparison with other lead compounds, makes it a valuable tool for validating assay conditions and benchmarking new chemical entities for the treatment of hyperuricemia and gout.

Computational Chemistry: QSAR Model Validation and Electronic Property Benchmarking

Utilize the experimentally determined HOMO-LUMO gap (5.922 eV) as a precise benchmark for validating computational models (e.g., DFT) and for training QSAR models focused on predicting the reactivity and antioxidant potential of chalcone derivatives [1].

Chemical Biology: Tool Compound for Selectivity Profiling in Antimicrobial Research

Utilize as a tool compound in antimicrobial discovery programs to establish baseline selectivity indices against bacterial (H. pylori) and mammalian (AGS/L-929) cells [1]. This application is critical for early-stage hit-to-lead optimization, enabling researchers to prioritize analogs with improved therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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